

# CAS number and safety data sheet for DLcysteine hydrochloride hydrate

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Compound of Interest

Compound Name: DL-cysteine hydrochloride hydrate

Cat. No.: B057344

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# In-Depth Technical Guide to DL-Cysteine Hydrochloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **DL-cysteine hydrochloride hydrate**, a crucial amino acid derivative with significant applications in research and development. This document details its chemical and physical properties, safety information, relevant biological signaling pathways, and detailed experimental protocols.

### **Chemical and Physical Properties**

**DL-cysteine hydrochloride hydrate** is the hydrochloride salt of the racemic mixture of the amino acid cysteine, existing in a hydrated form. The monohydrate is the most common form. It is essential to distinguish between the different forms, although the CAS numbers are sometimes used interchangeably in literature.

#### **CAS Numbers:**

- DL-Cysteine Hydrochloride Monohydrate: 116797-51-4, 96998-61-7[1][2]
- DL-Cysteine Hydrochloride Hydrate (unspecified): 10318-18-0

For clarity, this guide will primarily refer to the monohydrate form.



Table 1: Physical and Chemical Properties of DL-Cysteine Hydrochloride Monohydrate

Property	Value	Reference
Molecular Formula	C <sub>3</sub> H <sub>7</sub> NO <sub>2</sub> S·HCl·H <sub>2</sub> O	[3]
Molecular Weight	175.63 g/mol	[3]
Appearance	White crystalline powder	[4]
Melting Point	175 - 178 °C (decomposes)	[5]
Solubility	Soluble in water (approximately 100 mg/mL at 25 °C)	
рН	1.0 - 2.0 (at 25 g/L)	
Optical Rotation	-0.5 to +0.5°	[6]

# **Safety Data Sheet Summary**

A thorough understanding of the safety and handling of **DL-cysteine hydrochloride hydrate** is critical for laboratory personnel. The following information is a summary of key data from Safety Data Sheets (SDS).

Table 2: Hazard Identification and Safety Information



Category	Description	
GHS Pictogram		
Signal Word	Warning	
Hazard Statements	H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	
Precautionary Statements	P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	
First Aid Measures	Inhalation: Move person to fresh air. Skin Contact: Wash with plenty of water. Eye Contact: Rinse cautiously with water for several minutes. Ingestion: Rinse mouth.	
Handling and Storage	Store in a cool, dry, well-ventilated place. Keep container tightly closed. Protect from light and moisture.[4]	
Disposal	Dispose of contents/container in accordance with local, regional, national, and international regulations.	

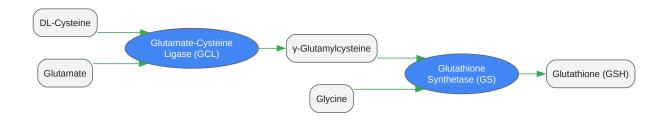
# **Biological Signaling Pathways**

DL-cysteine plays a pivotal role as a precursor to several key biomolecules and is involved in multiple cellular signaling pathways. Its thiol group is central to its function in redox regulation.

# Glutathione (GSH) Synthesis

Cysteine is the rate-limiting substrate for the synthesis of glutathione, a major intracellular antioxidant.





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Caption: Glutathione (GSH) Synthesis Pathway.

### **Taurine Synthesis**

DL-cysteine is a precursor for the synthesis of taurine, an amino acid with roles in osmoregulation and antioxidant defense.



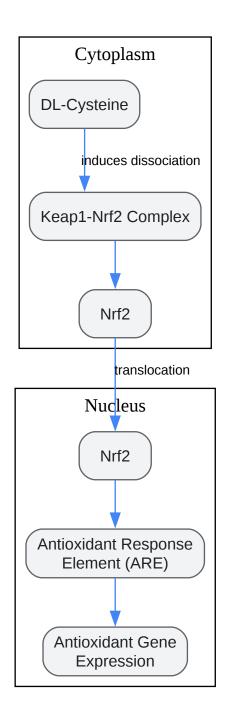
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Caption: Taurine Synthesis Pathway from Cysteine.

### **Nrf2 Signaling Pathway Activation**

Cysteine and its oxidized form, cystine, are potent activators of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the antioxidant response.





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Caption: Nrf2 Signaling Pathway Activation by Cysteine.

### **Experimental Protocols**

This section provides detailed methodologies for key experiments involving **DL-cysteine hydrochloride hydrate**.



# Preparation of a 1 M DL-Cysteine Hydrochloride Monohydrate Stock Solution

Objective: To prepare a stable, concentrated stock solution for use in cell culture and other experiments.

#### Materials:

- DL-cysteine hydrochloride monohydrate (CAS 116797-51-4 or 96998-61-7)
- High-purity, deoxygenated water (autoclaved and cooled, or sparged with nitrogen gas)
- Sterile conical tubes (15 mL or 50 mL)
- Calibrated analytical balance
- Sterile graduated cylinders or pipettes
- 0.22 μm sterile syringe filter

#### Procedure:

- Deoxygenate Water: To minimize oxidation of cysteine, use deoxygenated water. This can be
  prepared by autoclaving and allowing it to cool in a sealed container, or by sparging with an
  inert gas like nitrogen or argon for 15-20 minutes.
- Weigh Compound: In a sterile weighing boat, accurately weigh 1.756 g of DL-cysteine hydrochloride monohydrate to prepare 10 mL of a 1 M solution.
- Dissolution: Transfer the powder to a sterile 15 mL conical tube. Add approximately 8 mL of deoxygenated water.
- Mixing: Cap the tube securely and mix by vortexing or inverting until the solid is completely dissolved. The compound is highly soluble in water.
- Volume Adjustment: Once fully dissolved, add deoxygenated water to bring the final volume to 10 mL.



- Sterilization: Sterile-filter the solution using a 0.22 μm syringe filter into a fresh, sterile conical tube.
- Storage: The resulting solution will be acidic (pH 1-2), which enhances its stability. For short-term storage (up to one week), store at 2-8°C. For long-term storage, aliquot into smaller volumes and store at -20°C. Avoid repeated freeze-thaw cycles.

### Quantification of Intracellular Cysteine using HPLC

Objective: To measure the concentration of cysteine within cells after treatment.

#### Materials:

- Cultured cells
- · Phosphate-buffered saline (PBS), ice-cold
- 5% Trichloroacetic acid (TCA), ice-cold
- Cell scrapers
- Microcentrifuge
- HPLC system with a fluorescence detector
- Reagents for derivatization (e.g., monobromobimane)

#### Procedure:

- Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere
  overnight. Treat the cells with **DL-cysteine hydrochloride hydrate** or other compounds as
  required by the experimental design.
- Cell Lysis:
  - At the end of the treatment period, aspirate the culture medium.
  - Wash the cells once with ice-cold PBS.



- Add a sufficient volume of ice-cold 5% TCA to the culture dish to cover the cell monolayer.
- Incubate on ice for 10 minutes to precipitate proteins.
- Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
- Sample Preparation:
  - Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet the precipitated protein.
  - Carefully collect the supernatant, which contains the acid-soluble thiols, including cysteine.
- Derivatization (Example with Monobromobimane):
  - Mix the supernatant with a labeling buffer and the derivatizing agent monobromobimane.
  - Incubate in the dark at room temperature for the time specified by the derivatization kit manufacturer.
  - The reaction is stopped by the addition of an acid.
- HPLC Analysis:
  - Inject the derivatized sample into the HPLC system.
  - Separate the derivatized amino acids using a suitable C18 column and a gradient elution protocol.
  - Detect the fluorescent derivatives using a fluorescence detector with appropriate excitation and emission wavelengths for the chosen derivatizing agent.

#### Quantification:

- Generate a standard curve using known concentrations of cysteine that have been derivatized in the same manner as the samples.
- Determine the concentration of cysteine in the samples by comparing their peak areas to the standard curve.



• Normalize the results to the protein content of the cell pellet or the cell number.

## **Quantitative Data Summary**

The following tables summarize quantitative data from various studies on the effects of **DL-cysteine hydrochloride hydrate**.

Table 3: Effects of Cysteine on Cell Proliferation and Viability

Cell Line	Cysteine Concentration	Effect	Reference
Caco-2	200 μΜ	Increased cell proliferation	
СНО	> 2.5 mM	Reduced cell growth due to oxidative stress	
Human Peritoneal Mesothelial Cells	Not specified	Improved cell attachment and growth	-

Table 4: Cysteine Concentration in Cell Culture Media and its Effects

Organoid/Cell Type	N-Acetyl-L-cysteine (NAC) Concentration	Effect
Intestinal Organoids	Not specified	Enhanced organoid-forming efficiency
Neural Stem Cells	1-10 μM L-cysteine	Promoted proliferation and differentiation
Various Cell Lines	0.8 mM	Induction of Nrf2 downstream genes

### Conclusion



This technical guide has provided a detailed overview of **DL-cysteine hydrochloride hydrate**, covering its fundamental properties, safety considerations, involvement in key signaling pathways, and practical experimental protocols. The presented data and methodologies are intended to support researchers, scientists, and drug development professionals in their work with this versatile compound. A thorough understanding of its chemistry and biological roles is essential for its effective and safe application in a research setting.

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